molecular formula C27H17ClN4 B11708892 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Cat. No.: B11708892
M. Wt: 432.9 g/mol
InChI Key: GEUNEMWSELPUFS-UHFFFAOYSA-N
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Description

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a phenyl group, and a carbazole moiety. It is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction. This reaction involves the coupling of a boronic acid derivative with a halogenated triazine compound in the presence of a palladium catalyst. The reaction is usually carried out in a solvent such as tetrahydrofuran, under an inert atmosphere, and at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the triazine ring to more reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. The triazine ring and carbazole moiety can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9-phenylcarbazole
  • 4-Chloro-6-phenyl-1,3,5-triazin-2-yl derivatives

Uniqueness

Compared to similar compounds, 9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is unique due to its specific structural arrangement, which imparts distinct electronic and optical properties. This uniqueness makes it particularly valuable in the development of advanced materials for electronic and photonic applications .

Biological Activity

9-(4-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C27H17ClN4
  • Molecular Weight : 432.9 g/mol
  • CAS Number : 1477759-28-6
  • Appearance : Solid form, typically requiring storage at low temperatures (2-8°C) in an inert atmosphere.

Biological Activities

The biological activities of this compound are primarily derived from its structural components, which include a carbazole moiety and a triazine ring. These structures contribute to various pharmacological effects.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, studies have shown that carbazole derivatives can inhibit cancer cell proliferation effectively. The presence of the triazine group is believed to enhance cytotoxicity towards different cancer cell lines.

Compound Cell Line IC50 (µM)
9-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazoleA431 (epidermoid carcinoma)< 10
Similar carbazole derivativesVarious< 5

These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.

Neuroprotective Effects

Another significant aspect of this compound is its potential neuroprotective activity. Studies have demonstrated that carbazole derivatives can protect neuronal cells from oxidative stress-induced damage. For example, compounds with bulky substituents at the nitrogen position have shown promising neuroprotective effects in vitro.

The biological activities of this compound are thought to involve:

  • Antioxidative Mechanism : The compound may reduce reactive oxygen species (ROS), thereby preventing oxidative damage to cells.
  • Cell Signaling Modulation : It may interact with various signaling pathways involved in cell survival and apoptosis.
  • Structure Activity Relationship (SAR) : The presence of chlorine and phenyl groups is crucial for enhancing biological activity.

Case Studies

  • Antitumor Study : A study conducted on several carbazole derivatives including the target compound showed a marked reduction in tumor growth in xenograft models, indicating strong in vivo antitumor efficacy.
  • Neuroprotection Study : In vitro assays using HT22 neuronal cells revealed that the compound significantly reduced cell death induced by glutamate toxicity at concentrations as low as 5 µM.

Properties

Molecular Formula

C27H17ClN4

Molecular Weight

432.9 g/mol

IUPAC Name

9-[4-(4-chloro-6-phenyl-1,3,5-triazin-2-yl)phenyl]carbazole

InChI

InChI=1S/C27H17ClN4/c28-27-30-25(18-8-2-1-3-9-18)29-26(31-27)19-14-16-20(17-15-19)32-23-12-6-4-10-21(23)22-11-5-7-13-24(22)32/h1-17H

InChI Key

GEUNEMWSELPUFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)Cl)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64

Origin of Product

United States

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